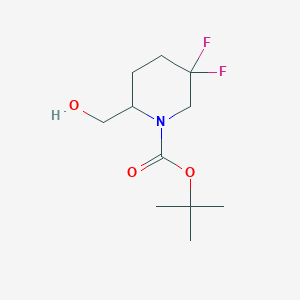

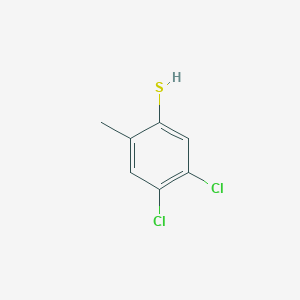

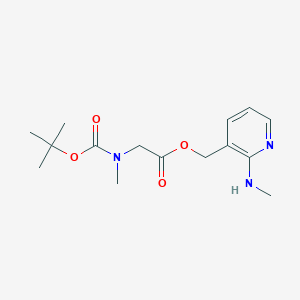

![molecular formula C12H17Cl2N3S B1446322 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1955532-05-4](/img/structure/B1446322.png)

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride

Overview

Description

“4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound . It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound has been found to be an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at a 0.2 mM concentration .

Chemical Reactions Analysis

The compound acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It exhibits both physisorption and chemisorption . The compound acts as a mixed inhibitor .Scientific Research Applications

Corrosion Inhibition in Industrial Processes

4-(Pyridin-4-yl)thiazol-2-amine: , a related compound, has been studied for its effectiveness as a non-toxic corrosion inhibitor for mild steel in hydrochloric acid solutions . This suggests that the dihydrochloride salt could also serve as an eco-friendly option to prevent corrosion in industrial settings where mild steel is used, such as in metallurgy, machinery, power, and chemical industries. The compound’s ability to form a protective layer on metal surfaces through both physisorption and chemisorption makes it a valuable asset in prolonging the lifespan of industrial components.

Material Science and Surface Coating

The same properties that make this compound effective as a corrosion inhibitor also suggest its utility in material science, particularly in surface coating applications . Its potential to create a protective film on surfaces could be leveraged to enhance the durability and performance of materials exposed to corrosive environments.

Analytical Chemistry

In analytical chemistry, the compound’s structure, which includes a pyridine and thiazole moiety, could be of interest for developing novel analytical reagents . These heterocyclic compounds are known for their complexation properties, which could be useful in spectrophotometric or electrochemical analysis, especially in the detection of metal ions or organic substances.

Environmental Science

Considering its role as a corrosion inhibitor, the compound could be significant in environmental science research, particularly in studying the effects of corrosion on environmental pollution and the development of non-toxic alternatives to traditional inhibitors .

Mechanism of Action

Target of Action

The primary target of “4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is mild steel . This compound acts as a corrosion inhibitor for mild steel in 1 M HCl solution .

Mode of Action

The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence is achieved through both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions that lead to corrosion .

Biochemical Pathways

The compound affects the corrosion process, a biochemical pathway that involves the oxidation of metal. By adhering to the steel surface, the compound forms a protective layer that prevents the steel from coming into contact with the corrosive medium .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, it can refer to the compound’s behavior in the corrosive environment. The compound exhibits excellent adsorption properties to metal surfaces, which is crucial for its role as a corrosion inhibitor .

Result of Action

The result of the compound’s action is the significant reduction of corrosion in mild steel. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .

Action Environment

The compound’s action, efficacy, and stability are influenced by the corrosive environment, specifically the presence of 1 M HCl solution. The compound is particularly effective in this acidic environment .

properties

IUPAC Name |

4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLJTOFNLGDFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

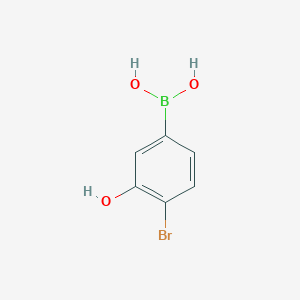

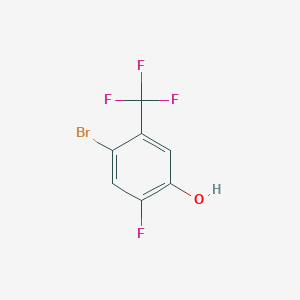

![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)